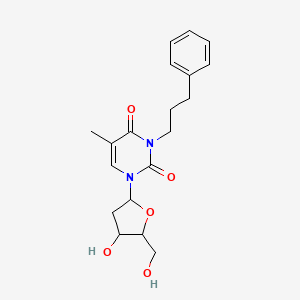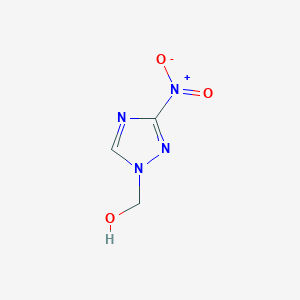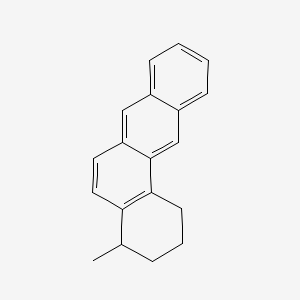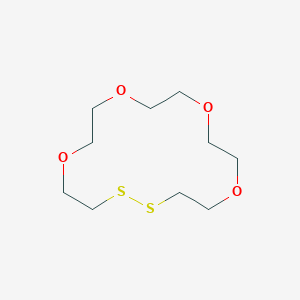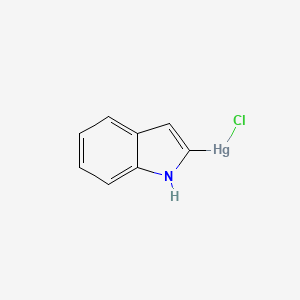
chloro(1H-indol-2-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(1H-indol-2-yl)mercury is an organomercury compound that features a mercury atom bonded to a chlorine atom and an indole moiety. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloro(1H-indol-2-yl)mercury typically involves the reaction of indole derivatives with mercuric chloride. One common method is the reaction of 1H-indole-2-carboxylic acid with mercuric chloride in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds as follows:
1H-indole-2-carboxylic acid+HgCl2+NaOH→this compound+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(1H-indol-2-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as thiols or amines, leading to the formation of new organomercury compounds.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury and potentially leading to different mercury-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., mercaptoethanol) and amines (e.g., aniline).
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
Substitution Reactions: Products include various organomercury compounds with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include different oxidation states of mercury, such as mercuric oxide or elemental mercury.
Aplicaciones Científicas De Investigación
Chloro(1H-indol-2-yl)mercury has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of chloro(1H-indol-2-yl)mercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . This interaction is crucial for its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Chloro(1H-indol-3-yl)mercury: Similar structure but with the mercury atom bonded to the 3-position of the indole ring.
Bromo(1H-indol-2-yl)mercury: Similar structure but with a bromine atom instead of chlorine.
Iodo(1H-indol-2-yl)mercury: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Chloro(1H-indol-2-yl)mercury is unique due to its specific substitution pattern and the presence of the chlorine atom, which influences its reactivity and biological activity . The chlorine atom can be easily substituted, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
26340-48-7 |
|---|---|
Fórmula molecular |
C8H6ClHgN |
Peso molecular |
352.18 g/mol |
Nombre IUPAC |
chloro(1H-indol-2-yl)mercury |
InChI |
InChI=1S/C8H6N.ClH.Hg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5,9H;1H;/q;;+1/p-1 |
Clave InChI |
ZUYHMVXGPRJCFQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


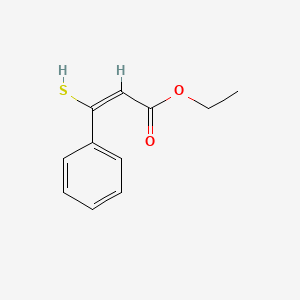
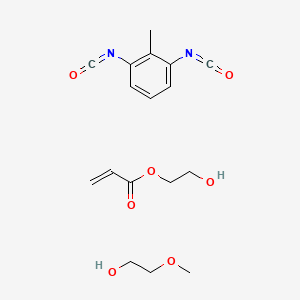
![5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B14153779.png)
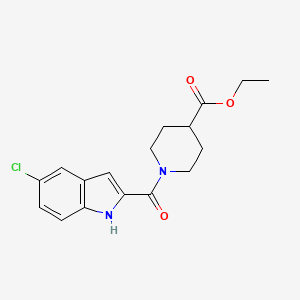
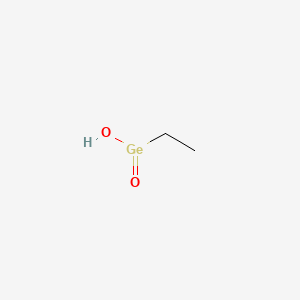
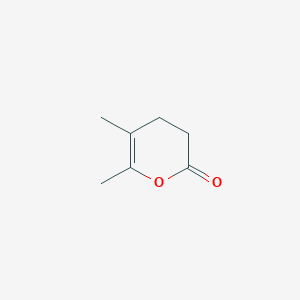
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
